CRS3123

Übersicht

Beschreibung

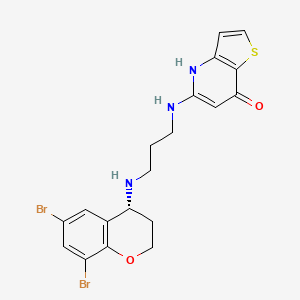

CRS3123 is a complex organic compound with a unique structure that includes brominated chromen, thieno, and pyridinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CRS3123 typically involves multiple steps, including the bromination of chromen derivatives, the formation of thieno[3,2-b]pyridin-7-one, and the coupling of these intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Glucuronidation Reactions

CRS3123 undergoes extensive N-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). This reaction involves conjugation with glucuronic acid at reactive amino groups:

-

Sites of Glucuronidation : Three potential sites exist due to structural features (Fig. 3) :

-

Secondary aliphatic amines

-

Heterocyclic amine (imidazole ring)

-

Terminal amine group

-

Key Findings :

-

Mass Spectrometry Evidence : Glucuronidation adds 176 mass units (hexuronide substitution), confirmed via LC-MS/MS . Two primary metabolites (glucuronide A and B) and a potential third (glucuronide C) were identified .

-

Structural Confirmation : Fragmentation patterns (e.g., 0,2A cross-ring cleavage of glucuronate) validated metabolite structures .

-

Biological Impact : Glucuronides are pharmacologically inactive and do not contribute to toxicity .

| Metabolite | Mass Shift (Da) | Fragmentation Pattern | Biological Activity |

|---|---|---|---|

| Glucuronide A | +176 | 514.0 → 290.9 | Inactive |

| Glucuronide B | +176 | 690.3 → 556.0 | Inactive |

Analytical Methods for Metabolite Characterization

Studies employed advanced chromatography and mass spectrometry to resolve coeluting metabolites:

Liquid Chromatography (LC) Parameters

| Parameter | Initial Program | Modified Program |

|---|---|---|

| Column | Fortis Diphenyl | Discovery C18 |

| Gradient Duration | 8 min | 11 min |

| Mobile Phase | A: 0.1% formic acid; B: acetonitrile | Adjusted for better separation |

Outcome : Modified gradients resolved this compound from glucuronides, revealing three distinct metabolites .

Tandem Mass Spectrometry (MS/MS)

-

MRM Transitions :

-

Isotopic Pattern : Dual bromine atoms (79Br/81Br) produced characteristic 2-amu spaced triplets (e.g., 688/690/692) .

Plasma and Urine Exposure

-

Systemic Absorption : Low and dose-dependent (200–600 mg BID) .

-

Glucuronide Contribution : <2% of dose excreted renally as parent drug + glucuronides .

| Dose (mg) | AUC<sub>0–12</sub> (ng·h/mL) | C<sub>max</sub> (ng/mL) | Urinary Excretion (% dose) |

|---|---|---|---|

| 200 | 1,550 | 352 | 1.2 |

| 600 | 3,560 | 654 | 0.71 |

Excretion Pathways

This compound exhibits dual excretion:

Mechanistic Insight : Glucuronidation enhances water solubility but does not significantly alter renal clearance due to low systemic absorption .

Stability and Reactivity

-

In Plasma/Urine : this compound remains stable, with glucuronides forming rapidly post-absorption .

-

Bromine Isotopes : Used as diagnostic markers in metabolite identification .

This compound’s chemical reactivity is dominated by glucuronidation, which minimally impacts systemic exposure but ensures high gut concentrations for targeting C. difficile. Analytical innovations in chromatography and MS/MS were critical for resolving its metabolic fate, underscoring its suitability as a gut-restricted therapeutic .

Wissenschaftliche Forschungsanwendungen

Phase 1 Trials

The initial Phase 1 trials demonstrated that CRS3123 was well tolerated among healthy subjects. Participants received doses ranging from 100 mg to 1,200 mg, with no serious adverse events reported. The drug showed limited systemic absorption but high fecal concentrations, indicating its potential effectiveness against intestinal pathogens without systemic side effects .

Phase 2 Trials

Recent results from Phase 2 trials have shown promising outcomes for this compound in treating CDI. The study involved adult patients diagnosed with primary or recurrent CDI and compared this compound to oral vancomycin. Key findings include:

- Clinical Cure Rates : Among patients treated with this compound, 97% achieved clinical cure by day 12 compared to 93% for those receiving vancomycin.

- Recurrence Rates : The recurrence rate for this compound was significantly lower at 4% by day 40 post-treatment, compared to 23% for vancomycin .

These results highlight this compound's potential as a leading candidate in CDI therapy, particularly in preventing relapses which are common with traditional antibiotics.

Safety Profile

The safety profile of this compound is notable. In both Phase 1 and Phase 2 trials, no significant adverse effects were reported, reinforcing its tolerability among patients . This aspect is critical given the challenges associated with current CDI treatments that often lead to further complications or require additional antibiotic courses.

Implications for Microbiome Preservation

One of the most significant advantages of this compound is its ability to preserve the gut microbiome during treatment. Traditional antibiotics can disrupt the balance of gut bacteria, leading to complications such as recurrent infections. This compound's narrow-spectrum activity allows it to target harmful pathogens while sparing beneficial microbes, thus facilitating faster recovery of the microbiome post-treatment .

Case Study: Efficacy Against Epidemic Strains

In vitro studies have shown that this compound is effective against various epidemic strains of Clostridium difficile, including B1/NAP1/027. These strains are known for their virulence and resistance to standard treatments. The drug's potency against these strains underscores its potential as a critical tool in combating CDI outbreaks .

Research Findings on Toxin Production

Research indicates that this compound not only inhibits bacterial growth but also significantly reduces toxin production and sporulation in Clostridium difficile. At concentrations as low as 0.5 mg/kg body weight in animal models, it demonstrated superior survival rates compared to vancomycin . This dual action—preventing both growth and toxin release—positions this compound as a promising candidate for comprehensive CDI management.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated chromen moiety may play a role in binding to these targets, while the thieno[3,2-b]pyridin-7-one structure could influence the compound’s overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6,8-dibromo-3,4-dihydro-2H-chromen-4-amine

- Thieno[3,2-b]pyridin-7-one derivatives

- Brominated chromen derivatives

Uniqueness

CRS3123 is unique due to its combination of brominated chromen and thieno[3,2-b]pyridin-7-one structures. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Biologische Aktivität

CRS3123 is an emerging antibiotic compound developed primarily for the treatment of Clostridium difficile infection (CDI). This section provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical trials, safety profiles, and its impact on gut microbiota.

This compound functions as an inhibitor of bacterial methionyl-tRNA synthetase (MetRS), a critical enzyme involved in protein synthesis. Its selectivity for the MetRS of Gram-positive bacteria, particularly C. difficile, is notable; it demonstrates over 1,000-fold selectivity compared to human mitochondrial MetRS and over 1,000,000-fold compared to cytoplasmic MetRS. This characteristic minimizes potential side effects on human cells while effectively targeting pathogenic bacteria .

In Vitro Studies

In vitro assays reveal that this compound exhibits potent activity against a range of C. difficile strains, including the epidemic BI/NAP1/027 strains. The minimum inhibitory concentrations (MICs) for these strains range from 0.5 to 1 μg/ml. Additionally, this compound significantly inhibits toxin production and reduces sporulation by more than tenfold at concentrations as low as 1 μg/ml .

Clinical Trials

Recent clinical trials have demonstrated promising results for this compound in treating CDI:

- Phase 2 Trial Results : A randomized, double-blind study involving 100 patients evaluated the efficacy of this compound against vancomycin, a standard treatment. The primary endpoint was the rate of clinical cure at day 12. Results showed:

These findings suggest that this compound not only effectively treats CDI but also significantly reduces the likelihood of recurrence.

Safety and Tolerability

The safety profile of this compound has been evaluated in multiple studies. In a first-in-human trial involving healthy adults:

- Adverse Events : The most common side effects included mild to moderate headaches and decreased hemoglobin levels, with no serious adverse events reported.

- Tolerability : Overall, this compound was well tolerated across various doses (100 mg to 1200 mg), supporting its potential for further clinical use .

Impact on Gut Microbiota

One of the significant advantages of this compound is its narrow-spectrum activity, which allows it to target C. difficile effectively while preserving beneficial gut microbiota. This characteristic is crucial for preventing recurrent infections and supporting microbiome recovery post-treatment .

Summary Table of Key Findings

| Study Aspect | Findings |

|---|---|

| Mechanism | Inhibits bacterial methionyl-tRNA synthetase |

| MIC against C. difficile | 0.5 - 1 μg/ml |

| Clinical Cure Rate | 97% (this compound) vs. 93% (Vancomycin) |

| Recurrence Rate | 4% (this compound) vs. 23% (Vancomycin) |

| Common Adverse Events | Mild headaches, decreased hemoglobin |

| Tolerability | Well tolerated across all tested doses |

Eigenschaften

CAS-Nummer |

1013915-71-3 |

|---|---|

Molekularformel |

C19H19Br2N3O2S |

Molekulargewicht |

513.2 g/mol |

IUPAC-Name |

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one |

InChI |

InChI=1S/C19H19Br2N3O2S/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25)/t14-/m1/s1 |

InChI-Schlüssel |

NNTYBKTXMKBRFA-CQSZACIVSA-N |

SMILES |

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |

Isomerische SMILES |

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |

Kanonische SMILES |

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br |

Aussehen |

Solid powder |

Key on ui other cas no. |

1013915-71-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CRS-3123; CRS 3123; CRS3123; REP 3123; REP-3123; REP-3123 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.